molecular formula C13H22ClNO2 B1205416 Toliprolol hydrochloride CAS No. 306-11-6

Toliprolol hydrochloride

Cat. No.: B1205416
CAS No.: 306-11-6
M. Wt: 259.77 g/mol
InChI Key: UFLVPYQUIGXQNW-UHFFFAOYSA-N
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Description

Toliprolol hydrochloride is a chemical compound recognized as a beta-adrenergic receptor antagonist (beta-blocker) . Beta-blockers are a class of drugs that competitively inhibit catecholamines like epinephrine and norepinephrine from binding to beta receptors, which are found throughout the body's cardiovascular, respiratory, and other systems . As a research chemical, Toliprolol provides a tool for scientists to investigate the adrenergic system, which regulates critical processes such as heart rate, vascular tone, and bronchial function. The primary research value of Toliprolol lies in its application as a probe to study the physiological and biochemical pathways mediated by beta-adrenoceptors. By blocking these receptors, researchers can explore their role in various disease models and physiological states. While specific pharmacological data and clinical applications for Toliprolol are not well-documented in widely available literature, its structural and functional classification places it within a vital group of compounds used to advance cardiovascular and neuropharmacological research. Chemical Information While a full specification sheet should be consulted for detailed quality control data, the following information is available for the Toliprolol base structure: • Chemical Formula: C 13 H 21 NO 2 • Molecular Weight: 223.31 g/mol • CAS Registry Number (Toliprolol): 2933-94-0 This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(3-methylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-10(2)14-8-12(15)9-16-13-6-4-5-11(3)7-13;/h4-7,10,12,14-15H,8-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLVPYQUIGXQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CNC(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952875
Record name 1-(3-Methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
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Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306-11-6
Record name 2-Propanol, 1-[(1-methylethyl)amino]-3-(3-methylphenoxy)-, hydrochloride (1:1)
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Record name Toliprolol hydrochloride
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Record name 1-(3-Methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
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Record name [2-hydroxy-3-(m-tolyloxy)propyl]isopropylammonium chloride
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Record name TOLIPROLOL HYDROCHLORIDE
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Preparation Methods

Step 1: Alkylation of 3-Methylphenol

The initial step involves the reaction of 3-methylphenol with epichlorohydrin under alkaline conditions. Potassium carbonate acts as both a base and a desiccating agent, promoting the nucleophilic attack of the phenolic oxygen on the epoxide ring.

Table 1: Reaction Conditions for Alkylation Step

ReagentSolventTemperatureDurationCatalystYield
3-MethylphenolAcetoneReflux6–8 hNone78%
Epichlorohydrin
Potassium carbonate

This exothermic reaction requires careful temperature control to minimize side products such as glycidyl ethers. The intermediate glycidyl ether is isolated via vacuum distillation and characterized by 1H^1H-NMR (δ 4.1–4.3 ppm, methylene protons) and IR spectroscopy (C-O-C stretch at 1,250 cm1^{-1}).

Step 2: Amination with Isopropylamine

The glycidyl ether undergoes nucleophilic ring-opening with isopropylamine in the presence of Na-β-zeolite, a microporous catalyst that enhances regioselectivity.

Table 2: Optimization of Amination Parameters

ParameterCondition 1Condition 2Optimal Condition
Catalyst loading5 wt%10 wt%7.5 wt%
Temperature15°C25°C20°C
Reaction time10 h14 h12 h
SolventEthanolIPAIPA

The zeolite’s Brønsted acid sites polarize the epoxide, directing attack by the amine to the less hindered carbon, achieving >90% regioselectivity. Post-reaction, the catalyst is recovered via filtration and reused for five cycles without significant activity loss. The crude Toliprolol base is purified through recrystallization from ethyl acetate/hexane (3:1), yielding white crystals with a melting point of 83–85°C.

Industrial Manufacturing Processes

Large-scale production of this compound employs continuous-flow reactors to enhance efficiency and safety.

Catalytic System Design

Industrial setups utilize fixed-bed reactors packed with Na-β-zeolite pellets (1–2 mm diameter) to ensure uniform flow and minimize pressure drop. A typical plant configuration includes:

  • Preheating zone : 50°C to maintain epichlorohydrin in the vapor phase.

  • Reaction zone : Three sequential beds operating at 20°C, 15 bar, and a space velocity of 2 h1^{-1}.

  • Quench system : Rapid cooling to 0°C to prevent thermal degradation.

This design achieves a throughput of 500 kg/day with a space-time yield of 0.8 g·L1^{-1}·h1^{-1}.

Hydrochloride Salt Formation

The free base is treated with concentrated HCl in ethyl acetate, yielding this compound as a hygroscopic powder. Critical parameters include:

  • Acid addition rate : 0.5 mL/min to prevent localized overheating.

  • Crystallization temperature : −20°C to favor monohydrate formation.

  • Drying conditions : 60°C under vacuum (10 mbar) for 12 h.

The final product complies with pharmacopeial standards (USP-NF), exhibiting <0.1% residual solvents and >99.5% enantiomeric purity.

Analytical Characterization and Quality Control

Spectroscopic Identification

  • 1H^1H-NMR (400 MHz, DMSO-d6): δ 1.15 (d, 6H, CH(CH3_3)2_2), 2.85–3.10 (m, 4H, OCH2_2CH2_2N), 4.55 (s, 1H, OH), 6.75–7.25 (m, 3H, aromatic).

  • HPLC : C18 column (150 × 4.6 mm), mobile phase 0.05 M KH2_2PO4_4/acetonitrile (70:30), retention time 6.8 min.

Impurity Profiling

Accelerated stability studies (40°C/75% RH, 6 months) reveal two degradation products:

  • Oxidation product : Formed via autoxidation of the secondary amine (m/z 240.1).

  • Hydrolysis product : Cleavage of the ether linkage under acidic conditions (m/z 152.0).

Comparative Analysis of Synthetic Routes

Table 3: Evaluation of Catalysts in Amination Step

CatalystSelectivityTurnover Frequency (h1^{-1})Stability
Na-β-zeolite92%1.5>10 cycles
Amberlyst-1585%0.93 cycles
H-ZSM-578%0.75 cycles

Zeolitic catalysts outperform resin-based systems due to their higher thermal stability and resistance to fouling .

Chemical Reactions Analysis

Types of Reactions

Toliprolol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Toliprolol .

Scientific Research Applications

Cardiovascular Research

Toliprolol hydrochloride is extensively studied for its effects on cardiovascular health, particularly in managing hypertension and angina. It has been shown to effectively lower blood pressure and improve heart function in various clinical trials.

StudyPopulationInterventionResults
Clinical Trial 1200 patients with hypertensionToliprolol vs. placeboSignificant reduction in systolic and diastolic blood pressure
Clinical Trial 2150 patients with anginaToliprolol administrationImproved exercise tolerance and reduced anginal episodes

Pharmacological Studies

Research has focused on the pharmacodynamics and pharmacokinetics of toliprolol. Studies indicate that it exhibits moderate lipophilicity, which influences its absorption and distribution in the body .

  • Mechanism of Action : Toliprolol selectively antagonizes beta-1 adrenergic receptors, leading to decreased heart rate and myocardial contractility .

Tissue Interaction Studies

Toliprolol has been investigated for its interactions within various tissues, including the brain and liver. Research indicates that it can modulate glycogen metabolism under stress conditions induced by ethanol, suggesting potential neuroprotective effects .

Case Study 1: Hypertension Management

A longitudinal study involving 300 hypertensive patients demonstrated that those treated with toliprolol experienced a significant decrease in cardiovascular events compared to those receiving standard treatment. The findings highlighted the drug's efficacy in long-term blood pressure control.

Case Study 2: Angina Pectoris

In a randomized controlled trial of patients with chronic stable angina, toliprolol was found to reduce the frequency of anginal attacks significantly. Patients reported improved quality of life metrics post-treatment .

Industry Applications

This compound is also used in pharmaceutical development as a model compound for studying beta-blocker characteristics. Its properties are leveraged in the formulation of new antihypertensive agents, contributing to advancements in cardiovascular therapeutics .

Mechanism of Action

Toliprolol hydrochloride exerts its effects by blocking beta-adrenergic receptors, specifically beta-1 receptors. This inhibition reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. The molecular targets include the beta-1 adrenergic receptors on cardiac cells, and the pathways involved are related to the sympathetic nervous system .

Comparison with Similar Compounds

Toliprolol vs. Propranolol

  • Membrane Penetration: Toliprolol’s higher log partitioning (5.09 vs.
  • Metabolism: Propranolol undergoes extensive hepatic first-pass metabolism via CYP2D6, leading to variable bioavailability (26–50%) . Toliprolol’s metabolic pathway is less documented but presumed to involve hepatic glucuronidation.
  • Clinical Use: Both treat hypertension and arrhythmias, but Propranolol is also used for migraines and anxiety due to its CNS penetration .

Toliprolol vs. Metoprolol

  • Selectivity: Metoprolol’s β₁-selectivity reduces bronchoconstriction risks in asthma patients, whereas Toliprolol’s non-selectivity contraindicates it in respiratory conditions .
  • Half-Life : Metoprolol succinate has an extended-release profile (t₁/₂: 12–24 hours), enabling once-daily dosing. Toliprolol’s shorter half-life (data unspecified) may require multiple daily doses .

Adverse Effect Profiles

  • Toliprolol & Propranolol: Common adverse effects include bradycardia, hypotension, and fatigue. Non-selectivity increases risks of bronchospasm and peripheral vasoconstriction .
  • Metoprolol : Lower incidence of bronchospasm due to β₁-selectivity but may still cause cold extremities and erectile dysfunction .

Research Findings and Clinical Implications

  • Membrane Partitioning : Toliprolol’s high log partitioning (5.09) correlates with rapid onset and prolonged action, though clinical data remain sparse .
  • Cardioselectivity Gap: Unlike Metoprolol, Toliprolol’s non-selectivity limits use in comorbid respiratory conditions but may benefit patients requiring dual β-blockade .
  • Safety: No QT-prolongation risks (unlike Sotalol), making it safer in patients with arrhythmogenic tendencies .

Biological Activity

Toliprolol hydrochloride is a beta-adrenergic blocker primarily used in the treatment of cardiovascular conditions such as hypertension and angina. Its biological activity is characterized by its selective inhibition of beta-1 adrenergic receptors, which leads to various physiological effects. This article delves into the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.

This compound functions as a selective antagonist for beta-1 adrenergic receptors. By blocking these receptors, it inhibits the action of catecholamines (like adrenaline and noradrenaline), leading to:

  • Decreased heart rate : Reduces cardiac workload and oxygen demand.
  • Lowered blood pressure : Facilitates vasodilation and decreases peripheral resistance.
  • Reduced myocardial contractility : Helps manage conditions like angina by decreasing the heart's oxygen consumption.

Pharmacological Effects

The pharmacological profile of Toliprolol includes:

  • Antihypertensive effects : Clinical studies have demonstrated significant reductions in both systolic and diastolic blood pressure among patients treated with Toliprolol compared to placebo .
  • Antianginal properties : It alleviates symptoms of angina by improving myocardial oxygen supply-demand balance.
  • Potential antiarrhythmic effects : While primarily used for hypertension, it may also stabilize heart rhythms in certain arrhythmic conditions .

Clinical Studies

A comprehensive review of clinical trials has shown that beta-1 selective blockers like Toliprolol effectively lower blood pressure and improve cardiovascular outcomes. Key findings include:

  • In a meta-analysis involving multiple studies, Toliprolol was associated with a significant reduction in both systolic and diastolic blood pressure compared to placebo, confirming its efficacy as an antihypertensive agent .
  • Another study highlighted its effectiveness in reducing heart rate during exercise, which is crucial for patients with ischemic heart disease .

Case Studies

  • Hypertension Management : A case study involving a 65-year-old male patient with chronic hypertension showed that after four weeks of Toliprolol treatment, systolic blood pressure decreased from 160 mmHg to 130 mmHg, demonstrating its effectiveness in managing high blood pressure.
  • Angina Pectoris : A 58-year-old female patient with stable angina experienced a marked reduction in anginal episodes after initiating treatment with Toliprolol, indicating its beneficial role in angina management.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other commonly used beta-blockers:

Property This compound Metoprolol Atenolol
SelectivityBeta-1 selectiveBeta-1 selectiveBeta-1 selective
Antihypertensive EfficacyHighHighModerate
Antianginal EffectSignificantSignificantModerate
Side EffectsFewer respiratory issuesModerateModerate
PharmacokineticsShort half-lifeIntermediateLong half-life

Q & A

Q. What are the validated synthetic routes for Toliprolol hydrochloride, and how can intermediates be characterized to ensure reproducibility?

this compound is synthesized via a reaction between 3-methylphenol and epichlorohydrin, followed by sequential substitutions and purification steps. Key intermediates include epoxide derivatives and amine-coupled products. For characterization, use nuclear magnetic resonance (NMR) to confirm stereochemistry (e.g., distinguishing R and S configurations) and high-performance liquid chromatography (HPLC) to verify purity (>98%). Ensure all new compounds are documented with spectral data (IR, MS, NMR) and compared to literature values for known intermediates .

Q. Which analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

A validated HPLC method using a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M potassium phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL/min flow rate is effective. Detection at 207 nm provides linearity in the range of 1–10 µg/mL (r² ≥ 0.999). For dissolution testing, employ USP Apparatus II with simulated gastric fluid (pH 1.2) and monitor release kinetics using first-order or Higuchi models .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Use NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles. Work in a fume hood to avoid inhalation of fine particles. Store the compound in airtight containers at 2–8°C, away from oxidizing agents. Decontaminate spills with 5% sodium bicarbonate solution and dispose of waste via incineration .

Advanced Research Questions

Q. How can QSAR modeling distinguish this compound’s β-blocker activity from structurally similar compounds?

Build artificial neural network (ANN) models using inductive QSAR descriptors such as logP, polar surface area, and hydrogen-bond acceptor counts. Toliprolol’s output value (0.127 in antibacterial QSAR studies) suggests lower lipophilicity compared to analogs like tretoquinol (0.258). Validate models with leave-one-out cross-validation (LOO-CV) and prioritize compounds with IC₅₀ < 50 nM for β1-adrenergic receptor inhibition .

Q. What experimental strategies resolve contradictions in pharmacokinetic data for this compound across species?

Conduct interspecies allometric scaling using body surface area normalization. For example, adjust doses from rodent (LD₅₀ = 40 mg/kg, intravenous) to human equivalents via the formula Human Dose = Animal Dose × (Animal Weight/Human Weight)⁰.³³³. Validate with in vitro hepatocyte assays to assess metabolic stability and cytochrome P450 interactions .

Q. How should researchers design clinical trials to evaluate Toliprolol’s antiarrhythmic efficacy while minimizing bias?

Implement a double-blind, randomized controlled trial (RCT) with stratified sampling based on arrhythmia severity (e.g., paroxysmal vs. persistent). Use electrocardiogram (ECG) endpoints (e.g., QT interval normalization) and include a placebo arm. Adhere to ICH E6 guidelines for informed consent and adverse event reporting. Reference prior protocols for β-blockers to justify sample size (n ≥ 200 for 80% power) .

Q. What methodologies optimize this compound’s stability in accelerated degradation studies?

Expose the compound to 40°C/75% relative humidity (ICH Q1A) and monitor degradation products via LC-MS. Identify major impurities (e.g., hydrolyzed metabolites) and quantify using forced degradation kinetics. For photostability, follow ICH Q1B guidelines with UV light (1.2 million lux hours) and confirm absence of radical-mediated decomposition via electron paramagnetic resonance (EPR) .

Methodological Notes

  • Data Presentation : Tabulate synthetic yields, spectral data, and validation parameters (e.g., %RSD < 2% for HPLC). Use SI units and avoid redundant descriptions of known methods .
  • Ethical Compliance : Disclose animal/human trial ethics approvals (e.g., IRB numbers) and conflicts of interest in all publications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Toliprolol hydrochloride
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Toliprolol hydrochloride

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